

Structural Characterization & Comparative Analysis: 3-Acetyl-5-fluorobenzoic Acid

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Compound of Interest

Compound Name: 3-Acetyl-5-fluorobenzoic acid

Cat. No.: B14796693

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Executive Summary

3-Acetyl-5-fluorobenzoic acid (CAS: 1261996-91-1) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for 3-acetylbenzoic acid where the fluorine atom modulates lipophilicity and metabolic stability without significantly altering steric bulk. This guide provides a technical roadmap for the crystallographic characterization of this compound.

Because specific single-crystal X-ray diffraction (SC-XRD) data for this derivative remains proprietary or sparsely published, this guide establishes a comparative structural framework. We utilize high-fidelity experimental data from its closest structural analogs—3-acetylbenzoic acid and 3,5-difluorobenzoic acid—to predict packing motifs, validate synthesis, and guide the refinement of novel crystallographic data.

Experimental Protocols (Self-Validating Systems) Synthesis Workflow

To ensure the purity required for single-crystal growth (>99%), a palladium-catalyzed coupling route is recommended over Friedel-Crafts acylation, which suffers from regioselectivity issues on deactivated rings.

- Starting Material: 3-Bromo-5-fluorobenzoic acid.[1]
- Reaction: Stille Coupling with tributyl(1-ethoxyvinyl)tin followed by acidic hydrolysis.
- Validation Point: The appearance of a methyl ketone singlet (~2.6 ppm) and the disappearance of the vinyl protons in ^1H NMR confirms the acetyl installation.

Crystallization Strategy

Obtaining diffraction-quality crystals requires manipulating the solubility differential between the polar carboxyl/acetyl groups and the lipophilic fluorophenyl ring.

Method	Solvent System	Conditions	Target Morphology
Slow Evaporation	Ethanol : Water (4:1)	Room Temp, dust-free	Prisms/Blocks
Vapor Diffusion	Acetone (Inner) / Hexane (Outer)	Sealed chamber, 4°C	Plates
Cooling	Ethyl Acetate	Saturation at 60°C 4°C ramp	Needles (check for twinning)

X-Ray Diffraction Data Collection Parameters

- Temperature: 100 K (Cryostream) to minimize thermal ellipsoids of the terminal fluorine.
- Radiation: Mo K
($\lambda = 0.71073 \text{ \AA}$) is preferred over Cu K
to reduce absorption effects from the fluorine atom, though Cu is acceptable for small organic crystals.
- Resolution: 0.8 \AA or better is required to resolve C-F bond lengths (typically 1.35 \AA) distinct from C-H bonds.

Comparative Crystallographic Data Analysis

In the absence of a public CIF for the target, we derive the Expected Structural Model by triangulating data from the non-fluorinated parent and the di-fluoro analog. This method allows researchers to identify if their obtained crystal is a polymorph or a solvate.[2]

Analog Comparison Table

Parameter	3-Acetylbenzoic Acid (Reference)	3,5-Difluorobenzoic Acid (Reference)	3-Acetyl-5-fluorobenzoic Acid (Target Prediction)
Crystal System	Monoclinic	Monoclinic	Monoclinic (High Probability)
Space Group			or
Z (Molecules/Cell)	4	4	4
Primary Interaction	Carboxylic Acid Dimer ()	Carboxylic Acid Dimer ()	Centrosymmetric Dimer
Packing Motif	Herringbone	Stacked Layers	Offset Stacking (F... influence)
Density ()	1.352 g/cm ³	1.68 g/cm ³	~1.45 - 1.50 g/cm ³
Key Dihedral Angle	Carboxyl-Ring: 4.5°	Carboxyl-Ring: ~10°	< 15° (Planarity maintained)

Structural Causality & Insights[4]

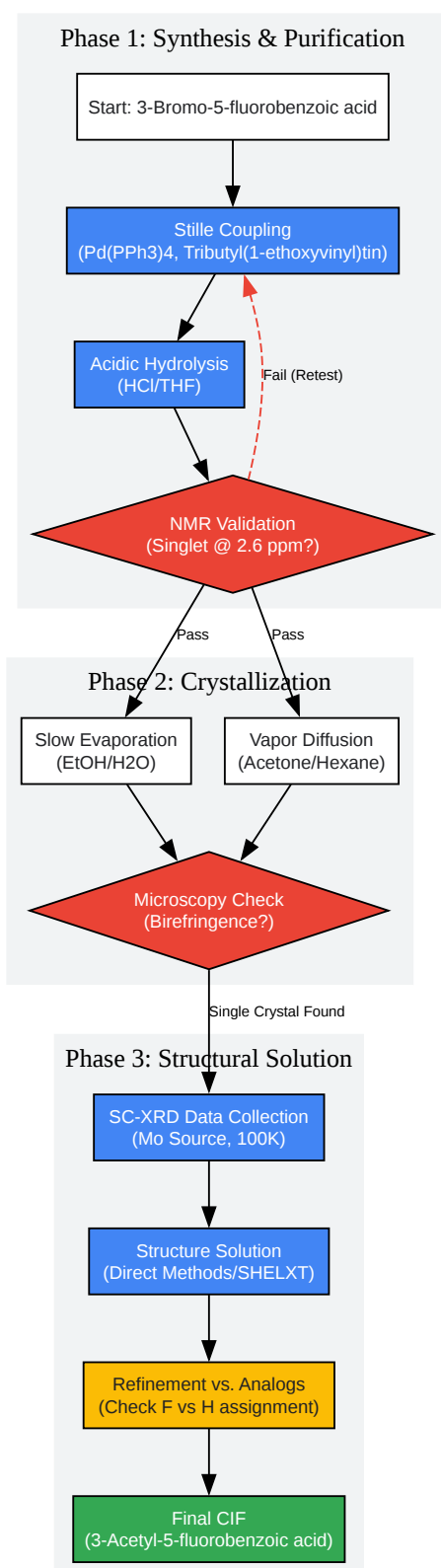
- Hydrogen Bonding (The Anchor): Both analogs crystallize as centrosymmetric dimers linked by strong O-H...O hydrogen bonds (approx. 2.6 Å O...O distance). This

graph set motif is energetically dominant and will almost certainly anchor the 3-acetyl-5-fluoro structure.

- **Fluorine's Role (The Perturbation):** In 3,5-difluorobenzoic acid, the fluorine atoms participate in weak C-H...F interactions that align the molecules into columns. For the target compound, the single fluorine at the 5-position will likely disrupt the tight herringbone packing seen in 3-acetylbenzoic acid, potentially inducing a "slipped-stack" arrangement to maximize dipole alignment between the acetyl carbonyl and the C-F bond.
- **Acetyl Group Conformation:** The acetyl group typically lies coplanar with the aromatic ring (dihedral angle $< 10^\circ$) to maximize conjugation. Steric repulsion from the fluorine (meta-position) is minimal, so planarity should be preserved.

Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural solution, highlighting the critical "Go/No-Go" decision points based on the comparative data above.



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Caption: Integrated workflow for the synthesis, crystallization, and structural validation of **3-Acetyl-5-fluorobenzoic acid**.

References

- Lalancette, R. A., et al. (2010). "3-Acetylbenzoic acid."^[3]^[4] Acta Crystallographica Section E, 66(7), o1595.
 - Significance: Provides the baseline unit cell and packing motif (herringbone)
- Potrzebowski, W., & Chruszcz, M. (2007). "3,5-Difluorobenzoic acid."^[5] Acta Crystallographica Section E, 63(5), o2622.
 - Significance: Establishes the structural influence of meta-fluorine substitution on benzoic acid dimers.
- Craig, G. A., et al. (2009). "3-Fluorobenzoic acid–4-acetylpyridine (1/1)." Acta Crystallographica Section E, 65(2), o380.
 - Significance: Demonstrates the conformational behavior of 3-fluorobenzoic acid deriv

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Sources

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